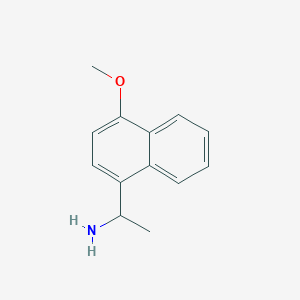

![molecular formula C6H5ClN4 B1312150 5-Chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 116605-55-1](/img/structure/B1312150.png)

5-Chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

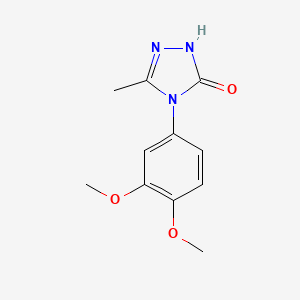

“5-Chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are a class of fused heterocycles that have shown valuable biological properties . They have been reported to possess herbicidal activity, and they can act as antifungal, antitubercular, and antibacterial agents .

Synthesis Analysis

The synthesis of triazolopyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Methods : The synthesis of 5-chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine and related compounds has been explored through various methods. For instance, Stanovnik, Urleb, and Tiŝler (1987) developed a synthesis pathway from 2-amino-4-chloro-6-methylpyrimidine, demonstrating the versatility of these compounds in chemical synthesis (Stanovnik, Urleb, & Tiŝler, 1987).

Chemical Properties and Stability : Research by Tang, Wang, Li, and Wang (2014) on 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, a related compound, revealed insights into their chemical stability and potential for further chemical modifications. These compounds are stable yet can be converted into other forms like 1,2,4-triazolo[1,5-c]pyrimidines, highlighting their utility as synthetic intermediates (Tang, Wang, Li, & Wang, 2014).

Potential Applications in Drug Discovery

Antitumor Activity : Hafez and El-Gazzar (2009) studied the antitumor properties of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide derivatives. Their findings indicated that these compounds show inhibitory effects on various cancer cell lines, suggesting their potential in developing anticancer therapies (Hafez & El-Gazzar, 2009).

Antimicrobial Activities : The antimicrobial activities of pyrimidino and adenosino‐1,2,4 – triazole‐3 – thiones, which include derivatives of triazolo[4,3-c]pyrimidines, were explored by Rifati et al. (2009). These compounds demonstrated significant inhibitory effects against pathogens like Candida albicans and Klebsiella pneumonie, pointing towards their potential use in antimicrobial treatments (Rifati et al., 2009).

Mécanisme D'action

Target of Action

Related compounds, such as [1,2,4]triazolo[1,5-a]pyrimidine derivatives, have been reported to target theERK signaling pathway and CDK2/cyclin A2 .

Mode of Action

Similar compounds have shown to inhibit the erk signaling pathway, resulting in the decreased phosphorylation levels of erk1/2, c-raf, mek1/2, and akt . They also inhibit CDK2/cyclin A2 .

Biochemical Pathways

Related compounds have been found to suppress the erk signaling pathway , which plays a crucial role in cell proliferation and differentiation.

Result of Action

Related compounds have shown to induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins .

Propriétés

IUPAC Name |

5-chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-4-2-5(7)11-3-8-10-6(11)9-4/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBMDCXTJFGRKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NN=CN2C(=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Piperazin-1-yl)phenyl]boronic acid](/img/structure/B1312082.png)

![5-[(Z)-(2,4-dichlorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1312086.png)

![2-[3-(Trifluoromethyl)phenoxy]ethanamine](/img/structure/B1312088.png)

![1-[[2-(2-Chloro-5-methylphenoxy)acetyl]amino]-3-phenylthiourea](/img/structure/B1312092.png)